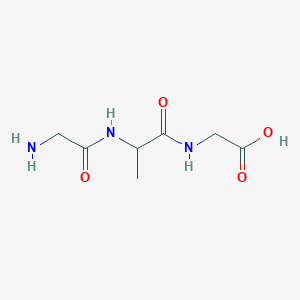

![molecular formula C41H68O13 B12326650 3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B12326650.png)

3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

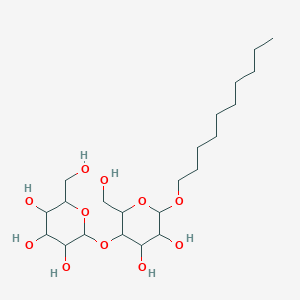

The preparation of Bacoside A involves the extraction of Bacopa monnieri using various solvents. One method includes the use of ethanol or methanol to extract the bacosides, followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production of Bacoside A can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods provide essential media, nutrients, and optimum growth conditions to improve the production of bacosides . Bioreactors can also be used for large-scale production, providing a suitable environment for the growth of the plant .

Analyse Des Réactions Chimiques

Types of Reactions

Bacoside A undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down Bacoside A into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Bacoside A, leading to the formation of different oxidation products.

Reduction: Reducing agents like sodium borohydride can reduce Bacoside A, altering its chemical structure.

Major Products Formed

The major products formed from these reactions include aglycones, oxidized derivatives, and reduced forms of the original compound .

Applications De Recherche Scientifique

Bacoside A has a wide range of scientific research applications:

Mécanisme D'action

Bacoside A exerts its effects through multiple mechanisms:

Acetylcholinesterase Inhibition: Inhibits the enzyme acetylcholinesterase, increasing acetylcholine levels in the brain.

β-Amyloid Reduction: Reduces the formation of β-amyloid plaques, which are associated with Alzheimer’s disease.

Enhanced Cerebral Blood Flow: Improves blood flow to the brain, enhancing cognitive functions.

Neuroprotection: Aids in the repair of damaged neurons by enhancing kinase activity, neuronal synthesis, and restoration of synaptic activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bacoside B: Another saponin found in Bacopa monnieri, similar in structure but with different pharmacological properties.

Ginsenoside: A triterpenoid saponin found in ginseng, known for its neuroprotective effects.

Jujuboside: A saponin found in Ziziphus jujuba, also studied for its cognitive-enhancing properties.

Uniqueness

Bacoside A is unique due to its combination of four different saponins, which work synergistically to provide its neuroprotective and cognitive-enhancing effects . Its ability to inhibit acetylcholinesterase and reduce β-amyloid plaques sets it apart from other similar compounds .

Propriétés

Formule moléculaire |

C41H68O13 |

|---|---|

Poids moléculaire |

769.0 g/mol |

Nom IUPAC |

3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3 |

Clé InChI |

LKCTWIIDXXXXAR-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)

![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)

![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)

![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)

![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)

![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)

![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)